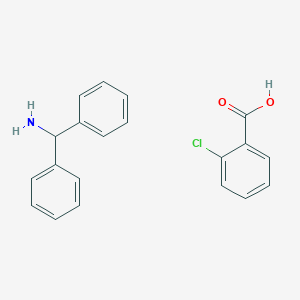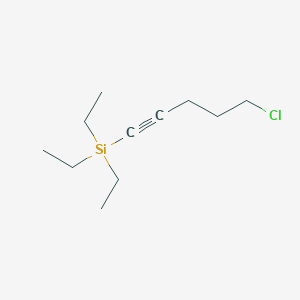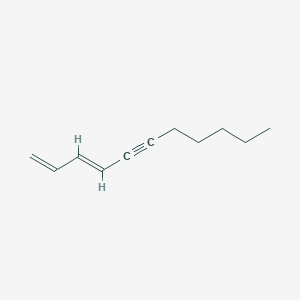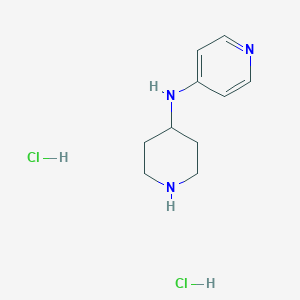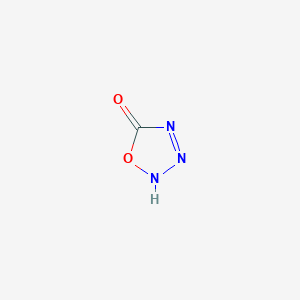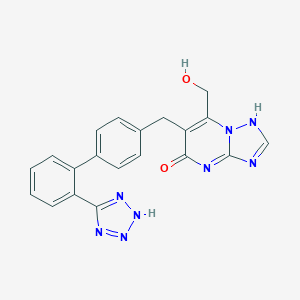
(1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-(hydroxymethyl)-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-(hydroxymethyl)-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-, also known as TAP, is a novel compound that has attracted significant attention in the scientific research community due to its potential therapeutic applications. TAP is a small molecule that belongs to the class of triazolopyrimidine derivatives, and it possesses a unique chemical structure that makes it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-(hydroxymethyl)-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in cell growth, inflammation, and immune response. (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-(hydroxymethyl)-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- has been shown to inhibit the activity of various kinases, including AKT, MAPK, and JNK, which are involved in cell proliferation and survival. (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-(hydroxymethyl)-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which play a critical role in the pathogenesis of inflammatory diseases.
Effets Biochimiques Et Physiologiques
(1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-(hydroxymethyl)-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-(hydroxymethyl)-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- has also been shown to modulate the immune response by regulating the production of cytokines and chemokines. Additionally, (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-(hydroxymethyl)-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- has been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-(hydroxymethyl)-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- is its unique chemical structure, which makes it a promising candidate for drug development. (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-(hydroxymethyl)-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- has also been shown to have a high degree of selectivity and potency, which makes it an attractive target for therapeutic applications. However, one of the limitations of (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-(hydroxymethyl)-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- is its poor solubility in water, which may limit its bioavailability and efficacy in vivo.
Orientations Futures
There are several future directions for the research and development of (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-(hydroxymethyl)-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-. One of the key areas of focus is the optimization of the synthesis method to improve the yield and purity of (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-(hydroxymethyl)-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-. Additionally, further studies are needed to fully elucidate the mechanism of action of (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-(hydroxymethyl)-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- and its potential therapeutic applications in various diseases. Future research should also focus on improving the bioavailability and pharmacokinetic properties of (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-(hydroxymethyl)-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- to enhance its efficacy in vivo. Overall, (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-(hydroxymethyl)-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- represents a promising candidate for drug development, and further research in this area is warranted.
Méthodes De Synthèse
The synthesis of (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-(hydroxymethyl)-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- has been achieved through various methods, including the use of microwave-assisted reactions, one-pot multicomponent reactions, and click chemistry. One of the most commonly used methods for synthesizing (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-(hydroxymethyl)-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- involves the reaction of 5-amino-1,2,4-triazole with 5-bromo-2-chloropyrimidine in the presence of a base and a catalyst. This reaction yields (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-(hydroxymethyl)-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- as a white crystalline solid with a high yield and purity.
Applications De Recherche Scientifique
(1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-(hydroxymethyl)-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- has been extensively studied for its potential therapeutic applications in various fields, including cancer, inflammation, and infectious diseases. In cancer research, (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-(hydroxymethyl)-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis and cell cycle arrest. (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-(hydroxymethyl)-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- has also been studied for its anti-inflammatory properties, and it has been shown to reduce inflammation in animal models of rheumatoid arthritis and other inflammatory diseases. Additionally, (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-(hydroxymethyl)-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- has been investigated as a potential treatment for infectious diseases, including viral and bacterial infections.
Propriétés
Numéro CAS |
168153-00-2 |
|---|---|
Nom du produit |
(1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-(hydroxymethyl)-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- |
Formule moléculaire |
C20H16N8O2 |
Poids moléculaire |
400.4 g/mol |
Nom IUPAC |
7-(hydroxymethyl)-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C20H16N8O2/c29-10-17-16(19(30)23-20-21-11-22-28(17)20)9-12-5-7-13(8-6-12)14-3-1-2-4-15(14)18-24-26-27-25-18/h1-8,11,29H,9-10H2,(H,21,22,23,30)(H,24,25,26,27) |
Clé InChI |
RDDHQCVFOXNLEM-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)C2=CC=C(C=C2)CC3=C(N4C(=NC3=O)N=CN4)CO)C5=NNN=N5 |
SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)CC3=C(N4C(=NC=N4)NC3=O)CO)C5=NNN=N5 |
SMILES canonique |
C1=CC=C(C(=C1)C2=CC=C(C=C2)CC3=C(N4C(=NC3=O)N=CN4)CO)C5=NNN=N5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



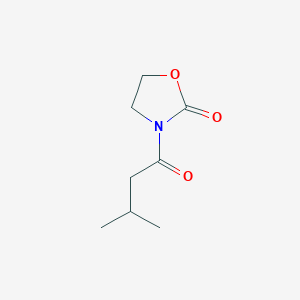
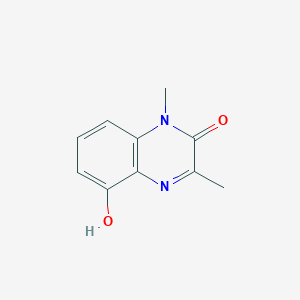
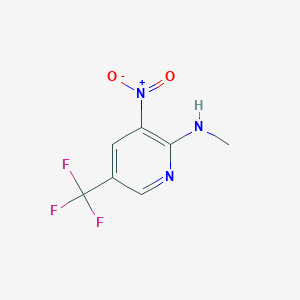
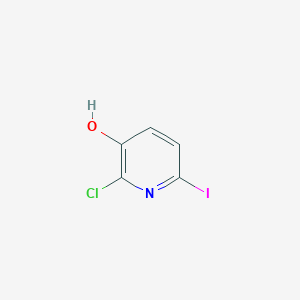
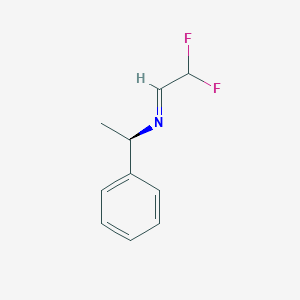
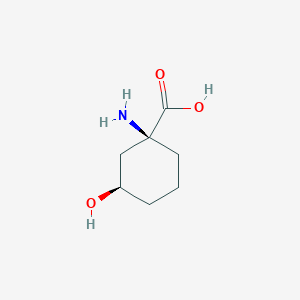
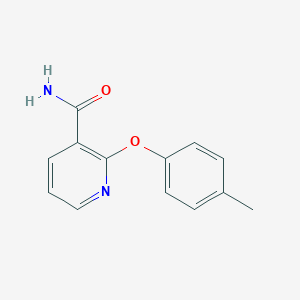
![Hexadecyl 4-chloro-3-[[2-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)-4,4-dimethyl-3-oxopentanoyl]amino]benzoate](/img/structure/B64521.png)
![Pyrrolo[1,2-a]pyrazine-8-carbaldehyde](/img/structure/B64523.png)
